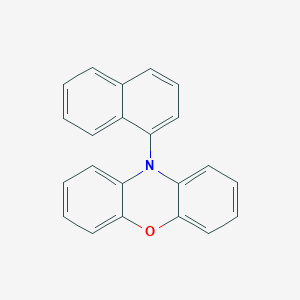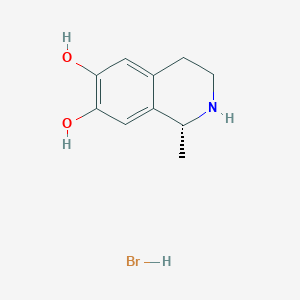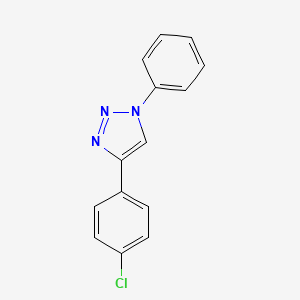
Canagliflozin Impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin Impurity 10 is a byproduct formed during the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . Impurities like this compound are crucial to identify and analyze as they can affect the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
The preparation of Canagliflozin Impurity 10 involves several synthetic routes and reaction conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is then heated to room temperature and reacted for two hours. The mixture is then treated with a saturated ammonium chloride solution, extracted, dried, concentrated, and purified to obtain this compound .
Análisis De Reacciones Químicas
Canagliflozin Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with n-butyllithium and carbon dioxide results in the formation of this compound .
Aplicaciones Científicas De Investigación
Canagliflozin Impurity 10 has several scientific research applications. It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products. Techniques such as UltraPerformance Convergence Chromatography (UPC2) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and analyze Canagliflozin and its impurities . Additionally, this compound is studied to understand its impact on the stability, efficacy, and safety of the final pharmaceutical product .
Mecanismo De Acción
Comparación Con Compuestos Similares
Canagliflozin Impurity 10 can be compared with other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin hemihydrate and Canagliflozin monohydrate . These impurities differ in their chemical structure and properties, which can affect the overall quality of the pharmaceutical product. The unique aspect of this compound lies in its specific formation pathway and the conditions required for its synthesis .
Propiedades
Fórmula molecular |
C24H25FO6S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3 |
Clave InChI |
MKOMVMKJXCXABB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)

![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)

